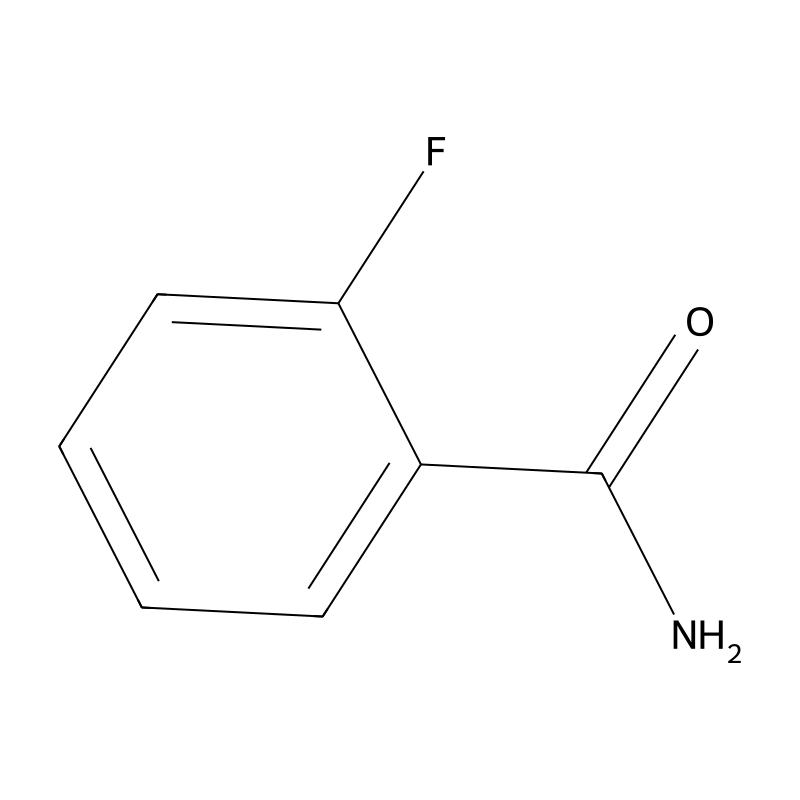

2-Fluorobenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Crystallography: Studies have been conducted on the crystal structure of 2-Fluorobenzamide, particularly when combined with other difluorinated aromatic compounds. This research helps scientists understand how these molecules interact with each other at the atomic level through hydrogen bonding and other forces []. This knowledge can be valuable in designing new materials with specific properties.

2-Fluorobenzamide is an organic compound characterized by the presence of a fluorine atom on the benzene ring and an amide functional group. Its chemical formula is . This compound is notable for its potential applications in medicinal chemistry and material science due to the unique properties imparted by the fluorine substitution. The fluorine atom enhances the compound's lipophilicity and can influence its biological activity and chemical reactivity.

While detailed safety data is limited, it is advisable to handle 2-Fluorobenzamide with standard laboratory precautions due to its unknown biological effects. Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat when handling the compound.

Future Research Directions

Research on 2-Fluorobenzamide is ongoing, focusing on its potential applications in:

- Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under suitable conditions, leading to substituted benzamides.

- Reduction: The amide group can be reduced to form amines, using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Oxidation: The amino group can be oxidized to form corresponding imines or nitriles, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

These reactions allow for the modification of 2-fluorobenzamide to create derivatives with varied properties and applications.

Research indicates that 2-fluorobenzamide exhibits significant biological activity. It has been studied for its potential as a therapeutic agent, particularly in the fields of anti-inflammatory and anticancer treatments. The presence of the fluorine atom may enhance its binding affinity to biological targets, making it a valuable compound in drug discovery and development.

The synthesis of 2-fluorobenzamide typically involves the following steps:

- Starting Materials: The synthesis begins with 2-fluorobenzoic acid.

- Formation of Amide Bond: The acid is converted to its acid chloride using thionyl chloride, followed by reaction with ammonia or an amine to form the amide.

- Purification: The product is purified through recrystallization or chromatography.

In industrial settings, continuous flow reactors may be used to scale up production while optimizing reaction conditions for yield and purity.

2-Fluorobenzamide has several applications across various fields:

- Medicinal Chemistry: It serves as a building block in the synthesis of pharmaceuticals, particularly in developing compounds with enhanced bioactivity.

- Material Science: Utilized in creating advanced materials with specific properties, such as increased thermal stability.

- Chemical Research: Acts as a reagent in organic synthesis and as a probe in biochemical studies.

Studies on 2-fluorobenzamide's interactions with molecular targets reveal its potential mechanisms of action. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction may involve hydrogen bonding and hydrophobic interactions due to the presence of the fluorine atom, which enhances binding affinity and specificity towards certain biological targets.

Several compounds share structural similarities with 2-fluorobenzamide. Below is a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(2-aminoethyl)-2-fluorobenzamide | Contains an aminoethyl group | Enhanced biological activity due to additional functional group |

| 2-Fluorobenzamide | Lacks additional substituents | Simpler structure but less reactivity compared to derivatives |

| N-(2-chlorophenyl)-2-fluorobenzamide | Contains a chlorine atom | Different electronic properties affecting reactivity |

| N-(4-fluorophenyl)-2-fluorobenzamide | Fluorine at para position | Variation in binding properties due to position of fluorine |

| N-(2,3-difluorophenyl)-2-fluorobenzamide | Two fluorine atoms on the phenyl ring | Increased lipophilicity and potential for different interactions |

The uniqueness of 2-fluorobenzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. This makes it particularly valuable for targeted applications in research and industry.

XLogP3

LogP

Melting Point

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant